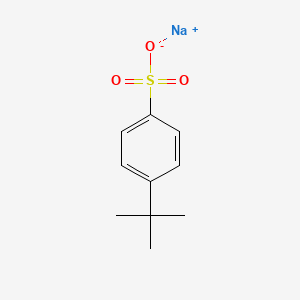
Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate: is an organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate typically involves multiple steps. One common method includes the following steps:
Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst to prepare 2-amino-6-methylbenzoic acid or its methyl ester.
Diazotization, Hydrolysis, and Esterification: Conducting diazotization, hydrolysis, and esterification reactions under the action of a diazotization reagent using the reduction product as a raw material and methanol as a solvent to prepare 2-hydroxy-6-methyl benzoate.
Methylation Reaction: Using 2-hydroxy-6-methyl benzoate as a raw material, dimethyl sulfate as a methylating agent, and carrying out the methylation reaction in the presence of alkali to prepare 2-methoxy-6-methyl benzoate.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
Mecanismo De Acción
The mechanism of action of Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate involves its interaction with various molecular targets. The methoxy groups and ester functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparación Con Compuestos Similares
- Methyl 3-methoxy-2-methylbenzoate
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Comparison:
- Methyl 3-methoxy-2-methylbenzoate: Similar in structure but lacks the additional methoxycarbonylphenyl group, which may result in different reactivity and applications.
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: Similar in having multiple methoxy groups but differs in the positioning and type of ester group, leading to variations in chemical behavior and potential uses .
Conclusion
Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
74428-50-5 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-5-7-11(17(19)23-3)15(13)16-12(18(20)24-4)8-6-10-14(16)22-2/h5-10H,1-4H3 |
Clave InChI |
AWZIUZBNCBHQTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


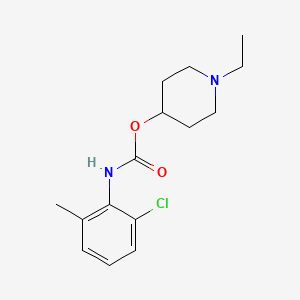
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)
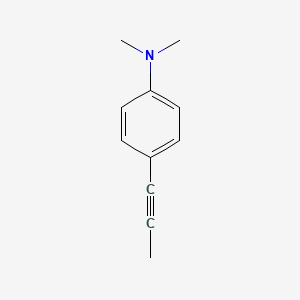
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
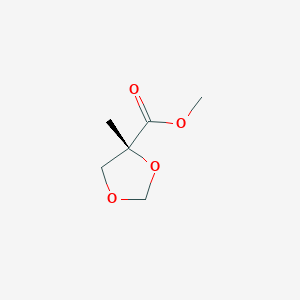

![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
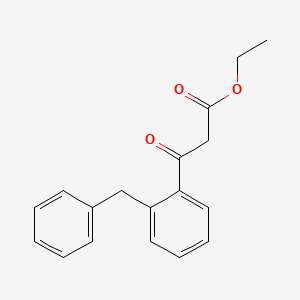

![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)


